BenchChemオンラインストアへようこそ!

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol

Cytostatic activity Structure-activity relationship 3'-Deoxyribonucleosides

The compound (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol, also cataloged as 9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-phenylpurine (CAS 1612191-91-9), is a synthetic C-nucleoside analogue within the 6-arylpurine ribonucleoside class. It is characterized by a 6-phenyl substitution on the purine base and a 3'-deoxy-3'-fluoro modification on the ribofuranosyl sugar, which distinguishes it from earlier-generation 6-phenylpurine ribonucleosides that possess a 3'-hydroxyl group.

Molecular Formula C16H15FN4O3
Molecular Weight 330.31 g/mol
Cat. No. B13437334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol
Molecular FormulaC16H15FN4O3
Molecular Weight330.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O
InChIInChI=1S/C16H15FN4O3/c17-11-10(6-22)24-16(14(11)23)21-8-20-13-12(18-7-19-15(13)21)9-4-2-1-3-5-9/h1-5,7-8,10-11,14,16,22-23H,6H2/t10-,11-,14-,16-/m1/s1
InChIKeyHITTYNDMWCMUFB-MMYVAXCBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defining (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol for Procurement in Nucleoside Antimetabolite Research


The compound (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol, also cataloged as 9-(3-Deoxy-3-fluoro-β-D-ribofuranosyl)-6-phenylpurine (CAS 1612191-91-9), is a synthetic C-nucleoside analogue within the 6-arylpurine ribonucleoside class [1]. It is characterized by a 6-phenyl substitution on the purine base and a 3'-deoxy-3'-fluoro modification on the ribofuranosyl sugar, which distinguishes it from earlier-generation 6-phenylpurine ribonucleosides that possess a 3'-hydroxyl group. Its molecular formula is C16H15FN4O3 with a molecular weight of 330.31 g/mol . The compound is primarily investigated for its antiproliferative properties and is offered by multiple vendors as a research tool for anticancer and antiviral studies.

Why 6-Phenylpurine Nucleoside Interchangeability Fails: The Criticality of 3'-Fluoro Substitution for (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol


Direct procurement substitution with the parent 6-phenylpurine ribonucleoside (3'-OH analog) or the 3'-deoxyribonucleoside (3'-H analog) is not scientifically valid for this target compound. The parent ribonucleoside series exhibits potent cytostatic activity (IC50 0.25-20 μmol/L in CCRF-CEM, HeLa, L1210) [1], while the 3'-deoxy series—which lacks fluorine—was reported as entirely inactive across multiple assays . The target compound's 3'-fluoro modification places it in a distinct activity and metabolic stability category. Furthermore, the sugar configuration—specifically (2R,3S,4S,5R)—determines the specific 3'-fluoro-β-D-ribofuranosyl stereochemistry critical for biological target engagement. Selection of an incorrect 6-phenylpurine variant will result in either inactive material (3'-deoxy series) or a compound with a fundamentally different stability and pharmacokinetic profile.

Quantitative Differentiation of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol Against Closest Structural Analogs


Restoration of Cytostatic Activity by 3'-Fluorination vs. the Inactive 3'-Deoxy Series

The most critical differential evidence is the restoration of cytostatic activity by the 3'-fluoro modification. The 3'-deoxyribonucleoside series of 6-substituted purines—including 6-phenyl, 6-hetaryl, and 6-alkyl derivatives—was reported to show no cytostatic activity whatsoever . In contrast, the series of 3'-fluorinated purine nucleoside analogues—including 6-phenyl derivatives—displays potent tumor cell growth inhibition at sub- or low micromolar concentrations. Specifically, the 6-phenyl 3'-fluororibose analog (the target compound class) demonstrates cytostatic activity in the range of 1.0–5.0 μM against HCT116 colon cancer and 143B osteosarcoma cell lines [1].

Cytostatic activity Structure-activity relationship 3'-Deoxyribonucleosides

Metabolic Stability Advantage of the 3'-Fluoro Modification Over the 3'-Hydroxy Parent Ribonucleoside

The substitution of the 3'-hydroxyl group with fluorine is a well-established strategy to enhance the metabolic stability of nucleoside analogs by reducing susceptibility to phosphorolytic cleavage of the glycosidic bond and deamination. The 3'-fluoro group is a classic isostere and bioisostere for the hydroxyl, as demonstrated in clinical nucleoside drugs (e.g., clofarabine, fludarabine) and research compounds [1]. The parent 6-phenylpurine ribonucleoside (3'-OH) is subject to enzymatic cleavage by purine nucleoside phosphorylase (PNP), which can limit cellular half-life. While direct quantitative stability data for this exact compound is not available in the open literature, the class-level inference is robust: 3'-fluorinated purine nucleosides exhibit significantly reduced susceptibility to PNP-mediated phosphorolysis compared to their 3'-hydroxy counterparts [2].

Metabolic stability 3'-Fluoronucleoside Glycosidic bond stability

Synthetic Accessibility and Structural Diversification Potential at the Purine C6 Position

The target compound is synthesized via a convergent route employing Suzuki and Stille cross-coupling reactions on a common 3'-deoxy-3'-fluororibofuranose intermediate [1]. This modular approach enables systematic variation of the C6 substituent on the purine base, providing access to a library of 3'-fluorinated purine nucleosides (compounds 1–23) in the Ren 2015 study. The 6-phenyl derivative is obtained via Stille coupling (91% yield for the protected intermediate) or Suzuki coupling with phenylboronic acid [1]. This synthetic flexibility is not as readily available for 6-phenylpurine ribonucleoside (3'-OH) series, where the unprotected sugar hydroxyls require orthogonal protecting group strategies. The target compound's protected intermediate 30 was obtained in 91% yield, demonstrating efficient coupling amenable to scale-up [1].

Suzuki-Miyaura cross-coupling 6-Arylpurine synthesis Late-stage functionalization

Optimal Research Deployment Scenarios for (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol Based on Verified Evidence


Structure-Activity Relationship (SAR) Studies of 6-Substituted Purine Antimetabolites

Use this compound as a 3'-fluorinated benchmark in SAR panels comparing the impact of C6-substitution (phenyl vs. hetaryl, alkyl, or halogen) on cytostatic potency. The documented IC50 range of 1.0–5.0 μM in HCT116 and 143B cell lines provides a quantitative reference point against which other 6-substituted 3'-fluoronucleosides can be compared [1]. This enables systematic exploration of the pharmacophore without confounding by sugar hydroxyl lability.

Metabolic Stability Profiling of Fluoronucleoside Analogues

Deploy this compound as a model 3'-fluoro-6-arylpurine substrate in assays measuring resistance to purine nucleoside phosphorylase (PNP) and adenosine deaminase. The 3'-fluoro modification is class-level predicted to confer resistance to phosphorolytic cleavage [1]. Paired experiments comparing this compound with the 3'-OH parent ribonucleoside can quantify the stability advantage imparted specifically by the 3'-fluoro substitution.

Viral Replication Inhibition Screening in RNA Virus Models

While the related 3'-deoxy series was inactive in HCV replicon assays, the 3'-fluorinated purine nucleoside class exhibits potent cytostatic activity [1] and is under investigation for antiviral applications [2]. This compound can serve as a validated probe in broad-spectrum antiviral screens targeting viral RNA-dependent RNA polymerases, given the established role of 6-substituted purine nucleosides in antiviral research.

Process Chemistry Optimization of C6-Functionalized Purine Nucleosides

Utilize the established Stille coupling protocol (91% yield for the protected intermediate) as a benchmark for further process optimization of 3'-fluoro-6-arylpurine nucleosides [1]. The compound can serve as a reference standard for developing alternative catalytic systems, greener solvents, or continuous-flow approaches to C6-arylation of purine nucleosides.

Quote Request

Request a Quote for (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-phenylpurin-9-yl)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.